molecular formula C16H26N2 B5132494 N-benzyl-N,1-diethyl-4-piperidinamine

N-benzyl-N,1-diethyl-4-piperidinamine

Cat. No. B5132494
M. Wt: 246.39 g/mol
InChI Key: KMYNELBIYPLPFD-UHFFFAOYSA-N
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Description

N-benzyl-N,1-diethyl-4-piperidinamine, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazine derivatives. BZP was initially developed as a potential antidepressant and anxiolytic agent, but it was later found to have stimulant properties. BZP has been used recreationally as a party drug and has been associated with adverse effects such as hallucinations, seizures, and cardiovascular complications. However, BZP has also been the subject of scientific research, and its potential applications in various fields have been explored.

Mechanism of Action

BZP acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. BZP has been found to have a similar mechanism of action to amphetamines, but it is less potent.
Biochemical and physiological effects:
BZP has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. BZP has also been found to increase alertness, energy, and mood. However, it can also cause adverse effects such as anxiety, agitation, and insomnia.

Advantages and Limitations for Lab Experiments

BZP has advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. BZP can also be used as a model compound for studying the structure-activity relationship of piperazine derivatives. However, BZP has limitations in terms of its potency and selectivity compared to other stimulants. It can also be difficult to control the dose and duration of exposure in animal studies.

Future Directions

There are several future directions for research on BZP. One area of interest is the development of more potent and selective derivatives of BZP that could be used as potential treatments for ADHD, depression, and anxiety disorders. Another area of interest is the investigation of the long-term effects of BZP use on the brain and behavior. Additionally, the potential use of BZP as a tool for studying the neurobiology of addiction and reward pathways could be explored.

Synthesis Methods

The synthesis of BZP involves the reaction of benzyl chloride with diethylamine in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through distillation or recrystallization. BZP can also be synthesized through the reaction of benzyl cyanide with diethylamine in the presence of a reducing agent such as lithium aluminum hydride.

Scientific Research Applications

BZP has been the subject of scientific research due to its stimulant properties. It has been studied as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. BZP has also been investigated as a potential alternative to traditional stimulants such as amphetamines. In addition, BZP has been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

N-benzyl-N,1-diethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-3-17-12-10-16(11-13-17)18(4-2)14-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYNELBIYPLPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N(CC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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